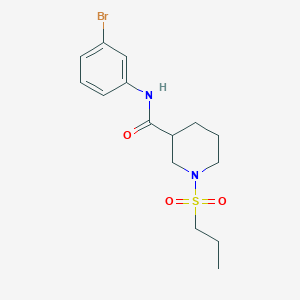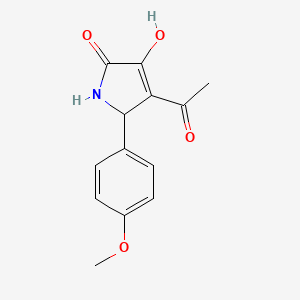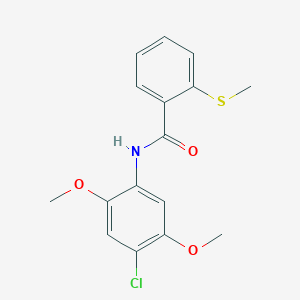
N-(1-methyl-3-phenylpropyl)-3-(2-thienyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methyl-3-phenylpropyl)-3-(2-thienyl)acrylamide, also known as MPTA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of acrylamides and has a molecular formula of C18H19NO2S.
作用機序
The mechanism of action of N-(1-methyl-3-phenylpropyl)-3-(2-thienyl)acrylamide is not fully understood, but it is believed to act by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress. It has also been shown to modulate the activity of various enzymes and proteins involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(1-methyl-3-phenylpropyl)-3-(2-thienyl)acrylamide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and apoptosis in cells. It also has the ability to increase the production of antioxidant enzymes and enhance mitochondrial function.
実験室実験の利点と制限
One of the advantages of using N-(1-methyl-3-phenylpropyl)-3-(2-thienyl)acrylamide in lab experiments is its ability to protect cells from oxidative stress and prevent cell death. This makes it a useful tool for studying the mechanisms of neurodegenerative diseases and developing potential therapeutic interventions. However, one of the limitations of using N-(1-methyl-3-phenylpropyl)-3-(2-thienyl)acrylamide is its potential toxicity, which needs to be carefully monitored.
将来の方向性
There are several potential future directions for research on N-(1-methyl-3-phenylpropyl)-3-(2-thienyl)acrylamide. One area of interest is its use in the treatment of neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another area of research is its potential use in the treatment of other diseases such as cancer and cardiovascular disease. Additionally, studies are needed to further elucidate its mechanism of action and identify potential targets for therapeutic intervention.
Conclusion:
In conclusion, N-(1-methyl-3-phenylpropyl)-3-(2-thienyl)acrylamide is a promising compound that has gained attention in the field of scientific research due to its potential therapeutic applications. Its ability to protect neurons from oxidative stress and prevent neuronal death makes it a promising candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and determine its efficacy and safety in animal models and clinical trials.
合成法
The synthesis of N-(1-methyl-3-phenylpropyl)-3-(2-thienyl)acrylamide involves the reaction of 1-methyl-3-phenylpropylamine with 2-thiophene carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then subjected to acylation using acryloyl chloride to obtain N-(1-methyl-3-phenylpropyl)-3-(2-thienyl)acrylamide.
科学的研究の応用
N-(1-methyl-3-phenylpropyl)-3-(2-thienyl)acrylamide has been studied for its potential therapeutic applications in various fields of research. One of the most significant areas of research is its use as a neuroprotective agent. Studies have shown that N-(1-methyl-3-phenylpropyl)-3-(2-thienyl)acrylamide has the ability to protect neurons from oxidative stress and prevent neuronal death, which makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
(E)-N-(4-phenylbutan-2-yl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-14(9-10-15-6-3-2-4-7-15)18-17(19)12-11-16-8-5-13-20-16/h2-8,11-14H,9-10H2,1H3,(H,18,19)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYPQMSYIGRYNO-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC1=CC=CC=C1)NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide](/img/structure/B5311479.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl benzoate](/img/structure/B5311489.png)
![N-{2-[4-(dimethylamino)phenyl]ethyl}-2-furamide hydrochloride](/img/structure/B5311505.png)

amine hydrochloride](/img/structure/B5311525.png)

![methyl ({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5311531.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(1-methyl-1H-indol-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5311534.png)
![3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5311539.png)

![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(3-isoxazolylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5311558.png)
![N-{2-[(3-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5311569.png)
![3-[({1-[(methylsulfonyl)acetyl]piperidin-3-yl}oxy)methyl]pyridine](/img/structure/B5311577.png)
![N~1~,N~3~-dimethyl-N~3~-(methylsulfonyl)-N~1~-[(3-methyl-2-thienyl)methyl]-beta-alaninamide](/img/structure/B5311588.png)